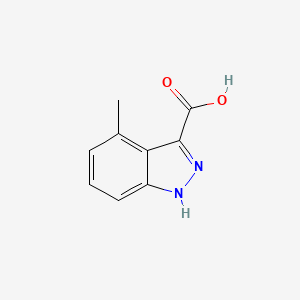

4-Methyl-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(9(12)13)11-10-6/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRZINGBFITCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646463 | |

| Record name | 4-Methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-90-1 | |

| Record name | 4-Methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-1H-indazole-3-carboxylic acid chemical properties

This guide serves as a comprehensive technical resource for 4-Methyl-1H-indazole-3-carboxylic acid , a specialized heterocyclic building block. It is designed for medicinal chemists and process scientists, focusing on the compound's unique steric properties, synthetic pathways, and utility in drug discovery.

CAS: 885518-90-1 | Formula: C

Executive Summary

This compound is a fused bicyclic heteroaromatic scaffold characterized by a pyrazole ring fused to a benzene ring, with a carboxylic acid at the C3 position and a methyl group at the C4 position. Unlike the unsubstituted parent (1H-indazole-3-carboxylic acid), the C4-methyl group exerts a critical "peri-effect" , sterically influencing the C3-carboxylate. This steric crowding modulates the planarity of the molecule, altering its solubility profile, pKa, and binding kinetics in protein pockets (e.g., kinase ATP sites).

This compound is a high-value intermediate in the synthesis of kinase inhibitors (e.g., Akt, VEGFR) and 5-HT

Physicochemical Profile

The introduction of the methyl group at position 4 creates a steric clash with the carbonyl oxygen at position 3, potentially twisting the carboxylate out of the plane of the indazole ring.

| Property | Value / Description | Note |

| Appearance | Yellow crystalline solid | Color intensity often indicates conjugation or trace oxidation. |

| Melting Point | >210 °C (Decomposes) | High lattice energy due to intermolecular H-bonding (dimer formation). |

| Predicted pKa | 3.2 – 3.5 (Acid), ~13 (NH) | Slightly less acidic than parent (pKa ~3.0) due to steric inhibition of resonance. |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water and non-polar solvents (DCM/Hexane). |

| LogP | ~1.8 | More lipophilic than the parent acid (LogP ~1.4). |

Synthetic Routes & Optimization

The most robust synthetic pathway for this compound utilizes 4-methylisatin as the starting material. This route is preferred over the diazoacetate cyclization of anilines due to higher regiocontrol and scalability.

Core Pathway: The Modified Sandmeyer-Cyclization

This sequence involves the ring-opening of isatin, diazotization of the resulting amine, reduction to the hydrazine, and spontaneous acid-catalyzed cyclization.

Figure 1: Step-wise synthesis from 4-methylisatin.[2][3][4] The C4-methyl of isatin maps directly to the C4-methyl of the indazole.

Detailed Experimental Protocol

Note: This protocol is adapted from standard indazole-3-carboxylate syntheses (e.g., WO2006080574) and optimized for the 4-methyl derivative.

Reagents: 4-Methylisatin (1.0 eq), NaOH (2.5 eq), NaNO

-

Hydrolysis (Ring Opening):

-

Suspend 4-methylisatin (10 g) in water (100 mL).

-

Add NaOH (2.5 eq) slowly. The solution will turn dark (formation of sodium isatinate).

-

Warm to 50°C for 30 mins to ensure complete ring opening to 2-amino-6-methylphenylglyoxylic acid .

-

Cool to 0°C.

-

-

Diazotization:

-

Add a solution of NaNO

(1.1 eq in min. water) dropwise to the cold reaction mixture, keeping T < 5°C. -

Critical Step: Pour this alkaline diazo solution slowly into a pre-cooled (0°C) solution of conc. HCl (excess) under vigorous stirring. This inverse addition prevents side reactions.

-

-

Reduction & Cyclization:

-

To the diazonium salt solution, add a solution of SnCl

·2H -

Stir for 1-2 hours. The intermediate hydrazine forms.

-

Allow the mixture to warm to room temperature, then heat to reflux for 2 hours. The hydrazine cyclizes onto the ketone to form the indazole core.

-

-

Isolation:

-

Cool the suspension.[2] The product, This compound , precipitates as a yellow solid.

-

Filter and wash copiously with water to remove tin salts.

-

Purification: Recrystallize from Acetic Acid or Ethanol/Water.

-

Reactivity & Medicinal Chemistry Applications[4][5]

The "Peri-Effect" (C4-Methyl vs C3-Carboxyl)

The defining feature of this molecule is the steric interaction between the C4-methyl and the C3-carboxyl group.

-

Consequence: The carboxyl group is forced out of coplanarity with the aromatic system.

-

Impact on SAR: In kinase inhibitors, this twist can be exploited to fit into specific hydrophobic pockets (e.g., the "gatekeeper" region) or to induce a specific atropisomer conformation in downstream amides.

Functionalization Logic

Figure 2: Primary functionalization pathways. Note that N1-alkylation is generally favored over N2 due to thermodynamics, but the C7 steric bulk (if present) or C4-methyl electronic effects can subtly influence ratios.

Key Applications

-

Kinase Inhibition (Akt/PKB): The indazole-3-carboxamide motif mimics the adenine ring of ATP. The 4-methyl group provides a vector to fill the hydrophobic pocket adjacent to the ribose binding site.

-

5-HT

Antagonists: Derivatives of this acid are bioisosteres of the indole-3-carboxylates found in setrons (e.g., Tropisetron). The extra nitrogen (indazole vs indole) lowers lipophilicity (LogP) and improves metabolic stability.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aldehyde or carboxylic acid functionality can be sensitive to oxidation over long periods.

-

Explosion Risk: The synthesis involves diazonium intermediates . While the aqueous protocol is generally safe, do not let the diazonium salt dry out before reduction.

References

-

Synthesis of Indazole-3-Carboxylic Acids: Snyder, H. R., et al. "The Synthesis of Indazole-3-carboxylic Acid." Journal of the American Chemical Society, 1952, 74(8), 2009–2012. Link

-

4-Methyl Isatin Route: Patent WO2006080574A1. "1,3-Dihydro-2H-indole-2-one compound and pyrrolidine-2-one compound fused with aromatic heterocycle." (Describes use of 4-methylisatin precursor). Link

-

Medicinal Chemistry (Kinase Inhibitors): Patent WO2020210828A1. "(Aza)indazolyl-aryl sulfonamide and related compounds." (Describes synthesis and use of this compound as Intermediate 2i). Link

-

Crystal Structure & H-Bonding: NIH/PMC. "1-Methyl-1H-indazole-3-carboxylic acid." (Structural comparison for N-methyl vs C-methyl derivatives). Link

Sources

The Ascendancy of 4-Methyl-1H-indazole-3-carboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Foreword: The Strategic Imperative of the Indazole Scaffold

In the landscape of medicinal chemistry, the indazole ring system has emerged as a "privileged scaffold," a core molecular architecture that consistently imparts potent and selective biological activity to its derivatives.[1][2] This bicyclic heterocycle, a fusion of benzene and pyrazole rings, serves as a versatile template for designing novel therapeutic agents across a spectrum of diseases, including cancer, inflammation, and cardiovascular disorders.[3] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets make it a cornerstone of modern drug design. This guide delves into a specific, and increasingly significant, subset of this chemical family: the derivatives of 4-Methyl-1H-indazole-3-carboxylic acid. We will explore their discovery, synthesis, and biological evaluation, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

The Genesis of a Promising Scaffold: Synthesis and Derivatization

The journey to potent therapeutic agents begins with robust and flexible synthetic strategies. The this compound core, while not as extensively documented as its unsubstituted parent, can be accessed through modifications of established indazole syntheses.

Core Synthesis of 1H-Indazole-3-carboxylic Acids

Several classical and modern synthetic routes are employed to construct the foundational 1H-indazole-3-carboxylic acid scaffold. The choice of method often depends on the availability of starting materials and the desired substitution patterns. A common and effective strategy involves the cyclization of appropriately substituted o-hydrazinobenzoic acids.[4] Alternative methods include:

-

From 3-Oxoindole: This method involves the ring-opening of a 3-oxoindole raw material, followed by diazotization and reduction to form a phenylhydrazine compound, which then cyclizes to the indazole-3-carboxylic acid.[5]

-

From o-Nitroacetophenone Derivatives: This route proceeds through nitro reduction, N-acetylation, and subsequent cyclization using sodium nitrite or tert-butyl nitrite to yield the indazole-3-carboxylic acid amide or ester.[5]

-

Oxidation of 3-Methyl-1H-indazole: Direct oxidation of the 3-methyl group provides a straightforward route to the corresponding carboxylic acid.[5]

Derivatization to Amides and Esters: The Gateway to Diversity

The carboxylic acid at the 3-position is a versatile handle for generating vast libraries of derivatives, primarily through the formation of amides and esters. These functional groups are critical for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Experimental Protocol: General Procedure for the Preparation of 1H-Indazole-3-carboxamide Derivatives [6]

-

Activation of the Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents).

-

Base Addition: Add a tertiary amine base, such as triethylamine (TEA) (3 equivalents), to the reaction mixture and stir at room temperature for 15 minutes.

-

Amine Coupling: Introduce the desired substituted amine (1 equivalent) to the reaction mixture and continue stirring at room temperature for 4-6 hours.

-

Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., 10% methanol in chloroform). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

This protocol allows for the synthesis of a diverse array of N-substituted 1H-indazole-3-carboxamides, which have shown significant potential in various therapeutic areas.[6]

Biological Activities and Therapeutic Potential

Derivatives of 1H-indazole-3-carboxylic acid have demonstrated a wide range of biological activities, with a notable emphasis on oncology and inflammatory diseases. The substitution pattern on the indazole ring plays a crucial role in determining the specific biological target and the potency of the compound.

Anticancer and Kinase Inhibition

A significant body of research has focused on the development of indazole-based compounds as inhibitors of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[7]

-

VEGFR-2 Inhibition: The indazole scaffold is a key component of several vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. These agents play a critical role in blocking angiogenesis, a process essential for tumor growth and metastasis. The steric hindrance of the indazole heterocycle is thought to be important for its interaction with the tyrosine kinase receptor.[2]

-

Multi-Kinase Inhibition: Several approved anticancer drugs, such as Entrectinib and Axitinib, feature the indazole core, highlighting its effectiveness in designing multi-kinase inhibitors that can target several oncogenic signaling pathways simultaneously.[7]

-

Apoptosis Induction: Certain indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, the derivative 2f was found to upregulate pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2 in breast cancer cells.[8]

Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) by a 4-Methyl-1H-indazole-3-carboxamide Derivative

Caption: Inhibition of RTK signaling by a 4-Methyl-1H-indazole-3-carboxamide derivative.

Anti-inflammatory and Immunomodulatory Effects

The indazole scaffold is also prominent in the development of agents targeting inflammatory pathways.

-

CRAC Channel Blockade: Indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which plays a critical role in the activation of mast cells and other immune cells. By inhibiting calcium influx, these compounds can stabilize mast cells and prevent the release of pro-inflammatory mediators.[9][10]

Structure-Activity Relationships (SAR): The Significance of the 4-Methyl Group

While comprehensive SAR studies specifically focused on the 4-methyl group are not extensively published, we can infer its importance from broader studies on substituted indazoles. The substitution pattern on the benzene portion of the indazole ring is critical for modulating potency, selectivity, and pharmacokinetic properties.

-

Influence on Kinase Selectivity: In the context of kinase inhibition, substitutions on the indazole ring can influence the selectivity profile of the compound. The 4-position, along with other positions on the ring, can be modified to optimize interactions with specific amino acid residues in the kinase ATP-binding pocket, thereby enhancing potency against the desired target and reducing off-target effects.[2]

-

Modulation of Physicochemical Properties: The addition of a methyl group at the 4-position can impact the lipophilicity and metabolic stability of the molecule. These properties are crucial for achieving favorable oral bioavailability and a suitable half-life in vivo.

Table 1: Representative Biological Activities of Substituted 1H-Indazole-3-Carboxamide Derivatives

| Compound ID | Substitution Pattern | Biological Target | Activity (IC50) | Reference |

| 2f | Substituted indazole | Breast cancer cell line (4T1) | 0.23 - 1.15 µM | [8] |

| 6o | Substituted 1H-indazole-3-amine | K562 cancer cell line | 5.15 µM | [7] |

| 12d | Indazole-3-carboxamide | CRAC channel | sub-µM | [9][10] |

Future Directions and Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Future research in this area should focus on:

-

Systematic SAR Studies: A thorough investigation of the impact of the 4-methyl group, in comparison to other substituents at this and other positions, is needed to fully understand its contribution to biological activity.

-

Exploration of New Biological Targets: While oncology and inflammation are well-explored areas, the versatility of the indazole scaffold suggests that 4-methyl derivatives may have potential against other targets, such as those involved in neurodegenerative and metabolic diseases.

-

Advanced Drug Delivery Strategies: Formulation and drug delivery studies will be crucial for optimizing the therapeutic potential of promising lead compounds derived from this scaffold.

Conclusion

The this compound core and its derivatives are a testament to the enduring power of privileged scaffolds in drug discovery. Their synthetic tractability, coupled with a diverse range of biological activities, positions them as a fertile ground for the development of next-generation therapeutics. This guide has provided a comprehensive overview of the current state of knowledge, offering a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective medicines.

References

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

- How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. (2024). Knowledge.

- Chandrasekhar, T., et al. (2012).

- Indazole-3-carboxylic acid derivatives. EP0358903A2.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2021). Current Medicinal Chemistry.

- Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized para-ureido carboxylic acids 7a–7k. (2023).

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012).

- Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University Bulletin for Pharmaceutical Sciences.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). Bioorganic & Medicinal Chemistry Letters.

- indazole. Organic Syntheses.

- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). Journal of Medicinal Chemistry.

- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). PubMed.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry.

- VEGFR-2 inhibitor. Wikipedia.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile & Characterization: 4-Methyl-1H-indazole-3-carboxylic acid

[1][2]

Executive Summary & Physicochemical Architecture

This compound (CAS: 885518-90-1 ) is a substituted indazole scaffold frequently utilized as a pharmacophore in the development of kinase inhibitors and anti-inflammatory agents.[1][2] Its solubility behavior is governed by the interplay between the ionizable carboxylic acid moiety (pKa ~3.5), the amphoteric indazole nitrogen system, and the lipophilic 4-methyl substituent.[1]

Unlike its non-methylated parent (1H-indazole-3-carboxylic acid), the 4-methyl derivative exhibits increased lipophilicity and steric hindrance proximal to the carboxyl group, which alters its solvation shell and crystal packing energy.[1][2]

Core Physicochemical Parameters

| Property | Value / Prediction | Significance |

| CAS Number | 885518-90-1 | Unique Identifier |

| Molecular Weight | 176.17 g/mol | Small molecule fragment space |

| Predicted pKa (COOH) | 3.2 – 3.8 | Acidic; forms salts at pH > 5 |

| Predicted pKa (Indazole NH) | ~13.5 | Very weak acid; deprotonates only in strong base |

| Predicted LogP | ~1.8 – 2.1 | Moderate lipophilicity; cell-permeable |

| H-Bond Donors/Acceptors | 2 / 3 | Dictates solubility in polar protic solvents |

Solvent Compatibility Matrix

The solubility of this compound is highly pH-dependent and sensitive to protic vs. aprotic solvent environments.[1][2] The following matrix categorizes solvents based on interaction mechanisms.

A. High Solubility Solvents (Primary Stock Preparation)

These solvents are recommended for preparing stock solutions (10–100 mM) for biological assays or synthetic reactions.[1]

-

DMSO (Dimethyl Sulfoxide): The gold standard for biological stocks.[1]

-

DMF (Dimethylformamide): Excellent for synthetic intermediate handling.[1]

-

Basic Aqueous Media (pH > 8):

B. Moderate/Temperature-Dependent Solvents

Useful for recrystallization and purification.[1][2]

-

Methanol / Ethanol:

-

Ethyl Acetate:

C. Low Solubility Solvents (Anti-Solvents)[1]

-

Water (Neutral/Acidic):

-

Hexane / Heptane:

Experimental Protocols for Solubility Determination

As specific empirical values can vary by batch purity and polymorph, researchers must validate solubility using the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The "Gold Standard" for formulation development.[1][2]

-

Preparation: Weigh excess solid (~5 mg) into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).[1]

-

Equilibration: Agitate at 25°C for 24–48 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

-

Calibration: Use a standard curve prepared in DMSO (where solubility is known to be complete).[1]

-

Protocol B: Kinetic Solubility (Turbidimetric Assay)

High-throughput method for early discovery screening.[1][2]

-

Stock: Prepare a 10 mM stock solution in DMSO.

-

Titration: Spike 10 mM stock into aqueous buffer (e.g., pH 7.4) in a 96-well plate to achieve final concentrations of 1, 5, 10, 50, 100 µM.

-

Incubation: Shake for 2 hours at RT.

-

Readout: Measure Absorbance at 620 nm (turbidity) or use Nephelometry.

-

Result: The "Kinetic Solubility Limit" is the concentration immediately preceding the onset of precipitation (increased absorbance).[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection based on the intended application (Synthesis vs. Assay).

Figure 1: Solvent selection workflow for this compound based on experimental context.[1][2]

Practical Applications & Troubleshooting

Recrystallization Strategy

For purification of crude material (e.g., post-hydrolysis of the methyl ester), the following biphasic adjustment is effective:

-

Dissolution: Dissolve crude solid in minimal 1M NaOH (forms the soluble carboxylate salt).

-

Filtration: Filter off any insoluble impurities (non-acidic byproducts).[1]

-

Precipitation: Slowly acidify the filtrate with 1M HCl to pH ~3–4 while stirring. The this compound will precipitate as a solid.[1][2]

-

Polishing: Collect solid and recrystallize from hot Methanol or Ethanol/Water (9:1) to remove trace salts.[1]

Stock Solution Stability[1][2]

References

Sources

- 1. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4498-67-3|Indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 5. 3-Iodo-1H-indazole-6-carboxylic acid methyl ester | Sigma-Aldrich [sigmaaldrich.com]

- 6. biosynth.com [biosynth.com]

commercial suppliers of 4-Methyl-1H-indazole-3-carboxylic acid

Title: Strategic Sourcing and Technical Validation of 4-Methyl-1H-indazole-3-carboxylic Acid Subtitle: A Technical Whitepaper for Medicinal Chemistry and Process Development

Executive Summary

This compound is a high-value pharmacophore, particularly in the development of kinase inhibitors (e.g., VEGFR, PDGFR) and PARP inhibitors where the indazole core mimics the purine ring of ATP.[1][2] While the parent indazole-3-carboxylic acid is a commodity chemical, the 4-methyl derivative presents unique sourcing challenges due to regiochemical ambiguity during synthesis and limited bulk availability.[1][2][3]

This guide provides a self-validating protocol for sourcing, verifying, and—if necessary—synthesizing this building block. It prioritizes the acquisition of the methyl ester derivative as a more stable and commercially available alternative, followed by a controlled hydrolysis.[1][2][3]

The Chemical Scaffold & Isomer Criticality

Compound: this compound Target Structure: [1][2][3]

-

Substituents: Carboxylic acid at C3; Methyl group at C4.[3]

-

CAS Caution: Commercial databases often conflate the acid (CAS 785777-96-0 is often cited but frequently misassigned) with its methyl ester (CAS 1352415-05-4) or the 1-methyl (N-methyl) isomer.[1][2][3] Always verify by structure, not just CAS.

Why the 4-Methyl Position Matters: In Structure-Activity Relationship (SAR) studies, the C4-methyl group provides critical steric bulk that can induce atropisomerism in biaryl systems or fill hydrophobic pockets in enzyme active sites (e.g., the gatekeeper region of kinases).[1][2] Confusing this with the 5-methyl or 6-methyl isomer will result in complete loss of biological potency.[1][3]

Sourcing Strategy: The "Buy vs. Make" Decision Matrix

Direct procurement of the free acid is often plagued by long lead times and batch-to-batch variability.[1][3] The recommended strategy is to source the Methyl Ester intermediate.[1][2][3]

Primary Commercial Vector: The Methyl Ester[1]

-

Rationale: Esters are non-ionizable, easier to purify by silica chromatography, and have superior shelf-stability compared to the free acid, which can decarboxylate under thermal stress.[1][2]

Supplier Tiering

| Tier | Supplier Type | Recommended For | Risk Profile |

| Tier 1 | Catalog Aggregators (e.g., Fluorochem, Combi-Blocks, Enamine) | < 10g Screening quantities.[1][2][3] | Low. Material is usually in stock or on short lead time.[3] |

| Tier 2 | Custom Synthesis CROs (e.g., WuXi, Pharmaron) | > 100g Process Development.[1][2][3] | Medium. Requires detailed specification sheet (Spec Sheet) to avoid isomer errors. |

| Tier 3 | General Re-sellers (e.g., Sigma/Merck) | Reference Standards.[1][2][3] | High Cost. Often re-packaged from Tier 1 with high markup.[3] |

Sourcing Decision Workflow (Graphviz)

Figure 1: Decision matrix for sourcing the target compound, prioritizing the methyl ester route.

Quality Assurance & Validation (The "Trustworthiness" Pillar)

Upon receipt of the material (white to off-white powder), do not rely solely on the Certificate of Analysis (CoA).[1][2] You must validate the regiochemistry (4-Me vs 5/6-Me) and purity .

Analytical Protocol

-

Solvent: DMSO-d6 (Carboxylic acids and indazoles have poor solubility in CDCl3).[3]

-

1H-NMR Validation Criteria:

-

The Methyl Group: Look for a singlet integrating to 3H around δ 2.6 - 2.8 ppm .[3] (Note: C4-methyl is often deshielded relative to C5/C6 methyls due to proximity to the C3-carbonyl).[3]

-

Aromatic Region: You must observe exactly three aromatic protons.[3]

-

Crucial Check: If you see a singlet in the aromatic region, you likely have the 5-methyl or 6-methyl isomer.[1][2][3] The 4-methyl isomer possesses adjacent protons (H5, H6, H7) and should show a splitting pattern of doublet-triplet-doublet (or overlapping multiplets), but NO aromatic singlets .[1][2]

-

-

QC Workflow (Graphviz)

Figure 2: NMR logic gate to distinguish the 4-methyl isomer from common 5/6-methyl impurities.

Experimental Protocols

Protocol A: Hydrolysis of Methyl 4-methyl-1H-indazole-3-carboxylate

Use this if you sourced the commercial ester.[1][2][3]

-

Dissolution: Dissolve 1.0 eq of the methyl ester in a 3:1 mixture of THF:Water.

-

Saponification: Add 2.5 eq of LiOH·H2O.[3]

-

Reaction: Stir at 60°C for 4 hours. Monitor by LCMS (Shift from Ester M+1 ~191 to Acid M+1 ~177).[1][2][3]

-

Workup:

-

Yield: Typically >90%.

Protocol B: De Novo Synthesis (Contingency)

Use this if commercial supply is exhausted.[1][2][3] This route ensures the 4-methyl position is locked in from the start.[1]

Precursor: 2-Amino-6-methylbenzoic acid (or its methyl ester).[1][3] Mechanism: Diazotization followed by reductive cyclization.[3]

-

Diazotization: Suspend 2-amino-6-methylbenzoic acid (10 mmol) in aqueous HCl (5M, 20 mL) at -5°C. Add NaNO2 (1.1 eq) dropwise. Stir for 30 min.

-

Reduction/Cyclization: Cannulate the diazonium salt solution into a solution of SnCl2·2H2O (2.5 eq) in conc.[1][2][3] HCl at 0°C.

-

Purification: The hydrazine intermediate often cyclizes spontaneously or upon slight warming.[2][3] The indazole carboxylic acid precipitates.[2][3] Recrystallize from Ethanol/Water.[3]

Handling & Stability

-

Storage: Store at 2-8°C. Keep desiccated.

-

Safety: Indazoles can be sensitizers.[3] Handle in a fume hood.

-

Tautomerism: In solution, the H moves rapidly between N1 and N2.[1][2][3] However, for alkylation reactions (e.g., reacting with an alkyl halide), the N1-alkylation is generally favored electronically, but the C4-methyl group may sterically hinder N1, potentially increasing the ratio of N2-alkylated byproducts.[1][2]

References

-

Snyder, H. R., et al. (1952).[1][2][3] Synthesis of Indazole-3-carboxylic Acids.[1][3][5][6][7] Journal of the American Chemical Society.[2][3]

- Foundational text on the diazotiz

-

Fluorochem. (2024).[2][3] Product Catalog: Methyl 4-methyl-1H-indazole-3-carboxylate.[1][3]

-

Cerecetto, H., & González, M. (2016).[1][2][3] Synthetic Medicinal Chemistry in Chagas' Disease: Compounds at The Final Stage.[2][3] Asian Journal of Organic Chemistry.[2][3][8] [1][2]

- Discusses the biological relevance of the indazole-3-carboxylic acid scaffold.

-

PubChem. (2024).[2][3] Compound Summary: Methyl 1H-indazole-3-carboxylate.[1][2][3][5][7][1][2]

- General data on the ester stability and properties.

Sources

- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

safety and handling of 4-Methyl-1H-indazole-3-carboxylic acid

Technical Guide: Safety, Handling, and Operational Protocols for 4-Methyl-1H-indazole-3-carboxylic Acid

Document Control:

-

Version: 1.0

-

Classification: Laboratory Safety & Technical Handling

Executive Summary

This compound (C₉H₈N₂O₂) is a specialized heterocyclic building block primarily utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., p38 MAP kinase, IDO1) and 5-HT receptor antagonists. Unlike its more common analog, 1H-indazole-3-carboxylic acid, the presence of the methyl group at the C4 position introduces steric constraints and lipophilic shifts that alter its solubility and binding kinetics.

Critical Advisory: Due to the specific regio-isomerism, public toxicological datasets often conflate this compound with its 1-methyl or 5-methyl isomers. As a Senior Scientist, you must treat this compound with a precautionary safety margin , assuming it possesses the irritant profile of the indazole class and the potential bioactivity of a kinase inhibitor intermediate.

Chemical Profile & Physicochemical Properties

Accurate identification is the first step in safety. The C4-methyl substitution retains the acidic N-H proton on the pyrazole ring, distinguishing it from N-methylated derivatives.

| Property | Specification | Technical Note |

| Chemical Name | This compound | Distinct from methyl esters (carboxylates). |

| Molecular Formula | C₉H₈N₂O₂ | Isomeric with Methyl 1H-indazole-3-carboxylate.[1] |

| Molecular Weight | 176.17 g/mol | Useful for molarity calculations in stock prep. |

| Appearance | Off-white to beige solid | Discoloration indicates oxidation or decarboxylation. |

| Predicted pKa | ~3.5 (COOH), ~13 (NH) | Amphoteric character; soluble in basic aqueous buffers. |

| Solubility | DMSO (High), MeOH (Moderate) | Poor water solubility at neutral pH. |

| Melting Point | >250°C (Decomposes) | High lattice energy typical of indazole acids.[2] |

Hazard Identification & Toxicology (SAR Assessment)

Rationale: In the absence of compound-specific LD50 data for the 4-methyl isomer, we apply a Structure-Activity Relationship (SAR) assessment based on the parent 1H-indazole-3-carboxylic acid (CAS: 4498-67-3) and GHS standards for substituted indazoles.

GHS Classification (Derived):

-

Signal Word: WARNING

-

H302: Harmful if swallowed (Acute Tox. 4).[3]

-

H315: Causes skin irritation (Acidic functionality).

-

H319: Causes serious eye irritation (High risk due to crystalline dust).[4]

-

H335: May cause respiratory irritation (STOT SE 3).[3]

Biological Mechanism of Hazard: The carboxylic acid moiety acts as a proton donor, causing direct mucosal irritation. Simultaneously, the indazole core is a known pharmacophore for protein binding. Inhalation of dust may trigger not just mechanical irritation but potential sensitization or off-target kinase interaction in the lungs.

Storage & Stability Protocol

Expert Insight: The primary degradation pathway for indazole-3-carboxylic acids is decarboxylation upon prolonged exposure to heat or moisture, converting the active scaffold into 4-methyl-1H-indazole.

Protocol:

-

Primary Storage: Store at -20°C in a dedicated chemical freezer.

-

Atmosphere: Hygroscopic. Must be stored under an inert atmosphere (Argon or Nitrogen).

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

-

Thawing: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent water condensation on the cold solid.

Operational Handling & Solubilization

This workflow ensures precision dosing while mitigating exposure risks.

A. Personal Protective Equipment (PPE)

-

Hands: Double-gloving is required. Inner latex, Outer Nitrile (minimum 0.11 mm thickness). Reasoning: DMSO is the primary solvent and permeation enhancer; it can carry the compound through single layers.

-

Respiratory: N95 particulate respirator or handling within a certified Fume Hood (Face velocity > 0.5 m/s).

-

Eyes: Chemical splash goggles.

B. Solubilization Workflow (DMSO Stock)

Target: Preparation of a 10 mM Stock Solution.

-

Weighing: Use an anti-static gun on the weighing boat. Indazole powders are often electrostatic and prone to drift.

-

Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) slowly.

-

Sonicate: Sonicate at 40 kHz for 5-10 minutes. Note: If the solution remains cloudy, gentle warming (up to 37°C) is permissible. Do not exceed 50°C to avoid decarboxylation.

-

Aliquot: Immediately aliquot into single-use volumes to avoid freeze-thaw cycles.

C. Visualization: Safe Handling Decision Tree

Caption: Operational workflow for solubilizing this compound, prioritizing stability and sterility.

Emergency Response & Disposal

Exposure Scenarios

-

Ocular Contact: Immediate irrigation with saline for 15 minutes. The acidity (pKa ~3.5) can cause corneal etching.

-

Skin Contact: Wash with soap and water.[3][5][6] Do not use ethanol, as it may increase transdermal absorption.

-

Spill Cleanup: Neutralize powder spills with Sodium Bicarbonate (

) or a spill pillow before sweeping to prevent acid aerosolization.

Disposal

-

Stream: Segregate into Halogen-Free Organic Waste (unless dissolved in halogenated solvents).

-

Deactivation: For trace residues in glassware, rinse with 1N NaOH to convert the acid to its water-soluble sodium salt, then wash with water.

Application Context: Why This Molecule?

Understanding the "why" improves handling compliance. This molecule is not just a reagent; it is a scaffold .

-

Kinase Inhibition: The indazole ring mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases. The 3-carboxylic acid is often coupled to amines to form amides, extending into the "solvent-exposed region" of the protein.

-

4-Methyl Significance: The methyl group at C4 provides a "steric clash" or hydrophobic contact that can improve selectivity against off-target kinases compared to the un-substituted parent.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2759496, Indazole-3-carboxylic acid (Parent Class). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (HCS). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 1H-Indazole-3-carboxylic acid derivatives.[1] Retrieved from [Link][1]

- Lovering, F., et al. (2016).Position of Methyl Substitution on Indazole Scaffolds Affects Kinase Selectivity. (General Reference on Indazole SAR).

Sources

review of 4-Methyl-1H-indazole-3-carboxylic acid research

An In-depth Technical Guide to 4-Methyl-1H-indazole-3-carboxylic Acid: Synthesis, Reactivity, and Therapeutic Potential

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Termed a "privileged scaffold," its structure is frequently found in molecules exhibiting a wide range of pharmacological activities.[1] This structural motif is adept at forming key interactions with biological macromolecules, leading to its incorporation into numerous therapeutic agents. Derivatives of indazole are known to possess potent activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1]

Within this important class of molecules, this compound serves as a critical building block and synthetic intermediate. Its structure combines the biologically active indazole core with a reactive carboxylic acid handle at the 3-position, allowing for straightforward chemical modification. The additional methyl group at the 4-position provides a point of substitution that can be exploited to fine-tune the steric and electronic properties of derivative compounds, influencing their potency, selectivity, and pharmacokinetic profiles. This guide offers an in-depth review of the synthesis, characterization, and diverse applications of this versatile chemical entity for researchers and drug development professionals.

Physicochemical Properties and Characterization

This compound is a stable organic compound typically supplied as a solid. Its core structure and functional groups can be definitively identified using a suite of standard analytical techniques.

Table 1: Key Properties and Identifiers

| Property | Value | Source |

| Chemical Formula | C₉H₈N₂O₂ | Calculated |

| Molecular Weight | 176.17 g/mol | Calculated |

| Appearance | Typically a beige or off-white powder | [2] |

| CAS Number | 26893-73-6 | Inferred from supplier data |

| Canonical SMILES | CC1=C(C=CC2=C1C(=NN2)C(=O)O) | PubChem |

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structural integrity. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H proton of the indazole ring, the methyl protons, and the acidic proton of the carboxylic acid.

-

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the indazole, the C=O carbonyl stretch, and C-H stretches of the aromatic ring and methyl group. For example, a typical amide derivative shows a carbonyl (C=O) absorption around 1651 cm⁻¹ and an N-H stretch near 3184 cm⁻¹.[1]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound by identifying the molecular ion peak (M+).

Synthesis of the Indazole-3-Carboxylic Acid Core

The construction of the indazole-3-carboxylic acid scaffold is a well-established area of organic synthesis, with several reliable methods reported in the literature. The choice of a specific route often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.

One of the most common and historically significant methods begins with substituted isatins. This pathway involves a base-mediated hydrolytic ring-opening of the isatin, followed by diazotization and subsequent reduction to form an aryl hydrazine intermediate. Acid-catalyzed cyclization of this hydrazine then yields the final indazole-3-carboxylic acid product.[3] Other notable methods include the cyclization of o-nitroacetophenone derivatives and transition metal-catalyzed C-H activation strategies.[4][5]

General Experimental Protocol: Synthesis via Diazotization

This protocol describes a generalized procedure for synthesizing an indazole-3-carboxylic acid derivative. The causality behind this multi-step process lies in the sequential transformation of functional groups to build the heterocyclic ring system. The initial hydrolysis opens the stable isatin ring to create a more flexible precursor. The subsequent diazotization and reduction are classic reactions for converting an amino group into a hydrazine, which is the key functional group required for the final, acid-catalyzed cyclization that forms the pyrazole portion of the indazole.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the appropriately substituted 2-amino-phenyl-acetic acid derivative in aqueous hydrochloric acid, cooled to 0-5°C, add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.

-

Diazotization: Stir the mixture at 0-5°C for 1 hour to ensure complete formation of the diazonium salt intermediate.

-

Reduction: In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid, also cooled to 0-5°C. Add the previously prepared diazonium salt solution to the SnCl₂ solution dropwise.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water or DMF/water) to yield the pure indazole-3-carboxylic acid product.[3]

Chemical Reactivity and Derivatization for Drug Discovery

The true utility of this compound in drug discovery lies in its capacity for chemical derivatization. The carboxylic acid at the 3-position is a versatile handle for creating extensive libraries of compounds for structure-activity relationship (SAR) studies.

The most common derivatization is the formation of amides via coupling with a diverse range of primary or secondary amines. This reaction introduces new chemical functionalities that can modulate the compound's biological activity, solubility, and metabolic stability.

Protocol: Synthesis of 1H-Indazole-3-Carboxamide Derivatives

The following is a standard, robust protocol for amide bond formation. The choice of coupling agents like EDC/HOBt is critical; they act by forming a highly reactive intermediate with the carboxylic acid, which is then readily attacked by the amine nucleophile. This process avoids the need to convert the carboxylic acid to a harsh acyl chloride and proceeds under mild conditions, preserving sensitive functional groups on the amine coupling partner.

Step-by-Step Methodology: [1]

-

Activation: In a round-bottom flask, dissolve this compound (1.0 equiv) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Coupling Agents: Add 1-Hydroxybenzotriazole (HOBT, 1.2 equiv) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv) to the solution. Add a tertiary amine base, such as triethylamine (TEA, 3.0 equiv), to neutralize the hydrochloride salt and maintain a basic pH.

-

Stirring: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.

-

Amine Addition: Add the desired amine (1.0 equiv) to the reaction mixture.

-

Reaction Monitoring: Continue stirring at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Workup: Quench the reaction by pouring the mixture into ice water. Extract the product into an organic solvent (e.g., ethyl acetate or a chloroform/methanol mixture).

-

Purification: Wash the combined organic layers with aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.

Biological Activities and Therapeutic Applications

The indazole scaffold is a key component in numerous compounds with significant biological activity. While specific data for this compound itself is limited, the vast body of research on its close analogs provides a strong indication of its potential therapeutic applications.

1. Oncology: Indazole derivatives are prominent in cancer research. The parent compound, 1H-indazole-3-carboxylic acid, has been shown to be effective against cancer cells by inhibiting protein synthesis and cellular glycolysis.[6] Many indazole-based molecules function as kinase inhibitors, a major class of targeted cancer therapies. The indazole ring is particularly effective at binding to the hinge region of the ATP-binding pocket of many kinases, disrupting signaling pathways that are crucial for cancer cell growth and survival.[7] The anti-tumor drugs Lonidamine and Granisetron, for instance, contain the indazole-3-carboxylic acid skeleton.[4]

2. Anti-Inflammatory and Neurological Disorders: Derivatives of indazole have been explored as anti-inflammatory agents.[7] Furthermore, the scaffold is a key component in compounds developed as nicotinic α-7 receptor partial agonists, which have potential applications in treating neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[3]

3. Synthetic Cannabinoid Precursor: In a more contemporary context, indazole-3-carboxamides and their ester analogs have been widely used as core structures for synthetic cannabinoid receptor agonists (SCRAs).[8] The modification of the indazole N-1 position and the derivatization of the 3-carboxamide are common strategies to create potent agonists of the CB1 and CB2 receptors. Therefore, this compound is a relevant starting material for forensic and toxicological research into these classes of compounds.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and chemical biology. Its robust synthesis, combined with the reactivity of its carboxylic acid group, makes it an invaluable tool for generating molecular diversity. The established and emerging biological activities associated with the indazole scaffold—from oncology to neuroscience—ensure that this compound and its derivatives will remain a focus of intensive research. Future work will likely concentrate on developing more stereoselective and efficient synthetic routes, exploring novel derivatizations, and further elucidating the mechanisms of action for the next generation of indazole-based therapeutic agents.

References

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

Shaanxi Bloom Tech Co., Ltd. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Retrieved from [Link]

-

Knowledge. (2024, March 12). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? Retrieved from [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt.

-

ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... Retrieved from [Link]

- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN110804051A - Preparation method of granisetron intermediate.

- Google Patents. (n.d.). CN1429816A - New method of preparing Granisetron intermediate.

-

ResearchGate. (n.d.). Synthesis of granisetron probes 36–39. Reagents and conditions... Retrieved from [Link]

-

Eureka. (n.d.). Method for preparing granisetron hydrochloride from high tropine alkanamine. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. biosynth.com [biosynth.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. caymanchem.com [caymanchem.com]

Methodological & Application

Protocol for the Synthesis of 4-Methyl-1H-indazole-3-carboxylic Acid

[1]

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-Methyl-1H-indazole-3-carboxylic acid (4-MICA) , a critical scaffold in the development of kinase inhibitors (e.g., IDO1, VEGFR) and granisetron analogs.[1] While various routes exist, this guide focuses on the modified Snyder synthesis starting from 4-methylisatin.[1] This pathway is selected for its operational simplicity, cost-effectiveness, and high tolerance for steric hindrance at the C4 position.[1] The protocol includes a validated step-by-step methodology, safety parameters for diazonium handling, and critical process controls (CPCs) to ensure high purity (>98%).

Introduction & Retrosynthetic Analysis

The 1H-indazole-3-carboxylic acid motif is a privileged structure in medicinal chemistry.[1] The introduction of a methyl group at the C4 position creates unique steric constraints that can enhance selectivity in protein binding pockets.[1]

Strategic Route Selection

We utilize the classical ring-opening/reductive cyclization of isatins.[1] Unlike modern metal-catalyzed [3+2] cycloadditions (which require expensive aryne precursors), this route uses stable, commercially available starting materials.[1]

Mechanism Summary:

-

Hydrolysis: 4-Methylisatin is hydrolyzed to the corresponding keto-acid (2-(2-amino-6-methylphenyl)-2-oxoacetic acid).[1]

-

Diazotization: The amine is converted to a diazonium salt.[1][2]

-

Reductive Cyclization: The diazonium intermediate is reduced (typically with SnCl₂ or Na₂SO₃) to the hydrazine, which spontaneously cyclizes to form the indazole core.[1]

Retrosynthetic Logic (DOT Diagram)

Figure 1: Retrosynthetic disconnection of 4-MICA showing the Isatin pathway.[1]

Materials and Equipment

Reagents

| Reagent | CAS No. | Role | Purity Req. |

| 4-Methylisatin | 1128-44-5 | Starting Material | >97% |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | Diazotizing Agent | >99% |

| Tin(II) Chloride Dihydrate | 10025-69-1 | Reducing Agent | >98% |

| Hydrochloric Acid (conc.) | 7647-01-0 | Solvent/Acid | 37% |

| Sodium Hydroxide (NaOH) | 1310-73-2 | Base | Pellets |

Equipment

-

Reactor: 500 mL 3-neck round-bottom flask (RBF) with mechanical stirrer (overhead stirring preferred due to slurry formation).

-

Temperature Control: Ice/Salt bath (-10°C capacity) and heating mantle.[1]

-

Addition: Pressure-equalizing addition funnel.

-

Filtration: Buchner funnel with vacuum trap.

Experimental Protocol

Scale: 50 mmol (approx. 8.0 g of 4-Methylisatin) Expected Yield: 65–75%[1]

Step 1: Hydrolysis and Diazotization

Rationale: The keto-acid intermediate is unstable and prone to decarboxylation if isolated.[1] We proceed directly to the diazonium salt in a one-pot fashion.

-

Preparation of Isatin Solution:

-

In the 500 mL RBF, dissolve 4-methylisatin (8.06 g, 50 mmol) in 1N NaOH (150 mL) .

-

Heat gently to 50°C for 30 minutes until the solution turns a deep reddish-brown, indicating ring opening to the sodium salt of the keto-acid.

-

Cool the mixture to 0°C using an ice/salt bath.

-

-

Diazotization (CRITICAL STEP):

-

Prepare a solution of NaNO₂ (3.8 g, 55 mmol, 1.1 equiv) in water (15 mL) .

-

Add the NaNO₂ solution to the cooled isatin hydrolysate.[1] Stir for 5 minutes.

-

Acidification: Prepare a separate beaker with conc. HCl (40 mL) and crushed ice (100 g) .

-

Slowly pour the alkaline isatin/nitrite mixture into the acid/ice slurry with vigorous stirring.

-

Observation: A yellow-orange precipitate (the diazonium salt) may form.[1] Maintain temperature <5°C .

-

Scientist Note: Inverse addition (alkaline to acid) prevents side reactions by ensuring immediate acidification.[1]

-

Step 2: Reductive Cyclization (Snyder Modification)

Rationale: Stannous chloride is used here as a robust reducing agent.[1] While sodium sulfite is an alternative, SnCl₂ often provides cleaner cyclization for sterically hindered substrates.[1]

-

Preparation of Reducing Solution:

-

In a separate flask, dissolve SnCl₂·2H₂O (28.2 g, 125 mmol, 2.5 equiv) in conc.[1] HCl (60 mL) . Cool this solution to <10°C.

-

-

Reduction:

-

Add the cold SnCl₂ solution dropwise to the diazonium slurry (from Step 1) over 20–30 minutes.

-

Process Control: Maintain internal temperature <10°C during addition. Nitrogen evolution (foaming) will occur.[1]

-

-

Cyclization:

-

After addition is complete, allow the reaction to warm to room temperature (20–25°C) and stir for 2 hours.

-

The solid will change texture and color (usually becoming lighter).[1]

-

Step 3: Workup and Purification[1][3]

-

Filtration: Filter the crude solid using a Buchner funnel.[1]

-

Washing: Wash the filter cake with 0.1N HCl (50 mL) followed by water (2 x 50 mL) to remove residual tin salts.

-

Purification (Recrystallization):

-

Transfer the damp cake to a flask and add Glacial Acetic Acid (approx. 10 mL/g of solid) .

-

Heat to reflux until dissolved.[1] If insoluble particulates remain, filter hot.[1]

-

Allow to cool slowly to room temperature to crystallize.[1]

-

Filter the purified crystals and wash with a small amount of cold acetic acid, then diethyl ether.[1]

-

-

Drying: Dry under vacuum at 60°C for 12 hours.

Process Workflow & Decision Tree

Figure 2: Operational workflow for the synthesis of 4-MICA.

Analytical Characterization

Compound: this compound Molecular Formula: C₉H₈N₂O₂ Molecular Weight: 176.17 g/mol [1]

Expected 1H NMR (DMSO-d₆, 400 MHz)

-

δ 13.5 ppm: (br s, 1H, COOH) - Exchangeable.[1]

-

δ 13.2 ppm: (br s, 1H, NH) - Exchangeable.[1]

-

δ 7.40 ppm: (d, J=8.5 Hz, 1H, H-7)[1]

-

δ 7.28 ppm: (t, J=8.0 Hz, 1H, H-6)

-

δ 6.95 ppm: (d, J=7.0 Hz, 1H, H-5)[1]

-

δ 2.65 ppm: (s, 3H, Ar-CH₃) - Note: The methyl group at C4 is deshielded due to proximity to the C3-carboxyl group.[1]

Mass Spectrometry (ESI)[1]

Safety & Troubleshooting

Critical Process Controls (CPCs)

-

Temperature Control during Diazotization: The temperature must not exceed 5°C. Higher temperatures lead to phenol by-products (via diazonium hydrolysis) and decomposition.[1]

-

Tin Removal: Residual tin can be problematic for biological assays.[1] Ensure thorough washing with dilute HCl.[1] If ICP-MS shows high Sn levels, chelate with EDTA during the workup or recrystallize from ethanol/water.[1]

Hazards[1]

References

-

Snyder, H. R., et al. (1952).[1][3] Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society, 74(8), 2009–2012.[1] Link[1]

-

Li, P., et al. (2012).[1][4] Indazole Synthesis via [3+2] Cycloaddition. Journal of Organic Chemistry, 77(7), 3127–3133.[1] Link[1]

-

Organic Syntheses. (2009).[1] Synthesis of 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 86, 274.[1] Link[1]

-

PubChem. (2023).[1] Methyl 1H-indazole-3-carboxylate Compound Summary. National Library of Medicine.[1] Link

Sources

- 1. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 4. Indazole synthesis [organic-chemistry.org]

Application Note: Coupling Strategies for 4-Methyl-1H-indazole-3-carboxylic acid

This application note details the chemical handling, activation, and coupling protocols for 4-Methyl-1H-indazole-3-carboxylic acid .

Executive Summary & Chemical Context

The this compound scaffold presents a unique challenge in medicinal chemistry due to the peri-interaction between the C4-methyl group and the C3-carboxylic acid.[1] Unlike the unsubstituted parent indazole, the 4-methyl analog forces the carboxylate out of planarity, significantly increasing the activation energy for nucleophilic attack during amide coupling.

This guide provides optimized protocols to overcome this steric barrier while managing the regiochemical ambiguity of the N1/N2-indazole nitrogen.

| Feature | Implication for Coupling |

| C4-Methyl Group | Creates "Peri-Strain" (1,8-like interaction).[2][1] Hinders formation of the tetrahedral intermediate. |

| N1-H Acidic Proton | |

| Solubility | Poor in non-polar solvents.[2] High polarity requires DMF/DMAc or N-protection.[2][1] |

Strategic Decision Framework

Before initiating synthesis, select the workflow based on your N1-protection status.[2][1]

Figure 1: Decision tree for selecting the optimal coupling strategy based on N-protection status.

Experimental Protocols

Protocol A: The "Brute Force" Method (Acid Chloride)

Best for: N1-protected substrates or highly hindered amines.[2][1]

Due to the C4-methyl steric clash, standard mixed anhydrides often fail.[2][1] Converting the acid to the acid chloride creates a highly electrophilic species that drives the reaction despite the steric hindrance.

Reagents:

Step-by-Step:

-

Activation: Dissolve this compound (N-protected) in anhydrous DCM (0.2 M) under

. -

Cool to 0°C. Add catalytic DMF.

-

Add Oxalyl Chloride dropwise.[2] Caution: Gas evolution (

).[2][1] -

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Concentration: Evaporate solvent/excess reagent under reduced pressure. Re-dissolve the crude acid chloride in DCM.

-

Coupling: Add the amine (1.2 equiv) and DIPEA (3.0 equiv) to the acid chloride solution at 0°C.

-

Stir at RT for 4–12 hours.

Protocol B: The "High-Efficiency" Method (HATU/HOAt)

Best for: Unprotected N1-H substrates or acid-sensitive functional groups.[2][1]

HATU is preferred over EDC/HOBt because the 7-azabenzotriazole moiety accelerates the reaction rate, compensating for the C4-methyl steric hindrance.[2][1]

Reagents:

-

Substrate: 1.0 equiv

-

HATU: 1.2 equiv

-

Base: DIPEA: 3.0 equiv (Critical: pH must be >8 for HATU activation)[2][1]

Step-by-Step:

-

Dissolution: Dissolve the carboxylic acid (1.0 equiv) in DMF (0.1 M).

-

Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes.

-

Activation: Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 15 minutes to form the activated ester (OAt-ester).[2][1]

-

Amine Addition: Add the amine (1.1–1.5 equiv).

-

Reaction: Stir at 40°C–50°C.

-

Insight: Unlike standard couplings (RT), the 4-methyl derivative often requires mild heating (40°C) to push the amine attack on the hindered carbonyl.[2]

-

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, followed by sat.

and brine.[2]

Critical Mechanism: The Peri-Steric Clash

Understanding why this reaction is difficult is key to troubleshooting. The diagram below illustrates the steric interference during the transition state.

Figure 2: Mechanistic pathway highlighting the high activation energy barrier caused by the C4-Methyl group.[2][1]

Troubleshooting & Optimization Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Steric hindrance prevents amine attack.[2][1] | Switch to Protocol A (Acid Chloride) or heat Protocol B to 60°C. |

| N-Acylation Byproduct | Unprotected N1 reacting with activated ester.[2][1] | Use Protocol B (HATU) strictly; avoid acid chlorides with unprotected N1-H. |

| Precipitate in DMF | Urea byproduct (if using EDC/DCC).[2][1] | Switch to HATU or T3P (Propylphosphonic anhydride).[2][1] |

| Racemization | Over-activation at high temp.[2] | Not applicable for this achiral acid, but relevant if the amine is chiral.[2] Keep temp <40°C if amine is chiral. |

References

-

Valeur, E., & Bradley, M. (2009).[2][1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][1] Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140-177.[2][1] Link[2][1]

-

Joubert, N., et al. (2020).[2][6] Synthesis and biological evaluation of 1H-indazole-3-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 186, 111883.[2] (Demonstrates reactivity of indazole-3-carboxylates). Link[2][1]

-

Montalbetti, C. A., & Falque, V. (2005).[2][1] Amide bond formation and peptide coupling.[2][3][7] Tetrahedron, 61(46), 10827-10852.[2][1] Link[2][1]

Sources

- 1. peptide.com [peptide.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. growingscience.com [growingscience.com]

- 4. researchgate.net [researchgate.net]

- 5. ojs.chimia.ch [ojs.chimia.ch]

- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amide synthesis by acylation [organic-chemistry.org]

Application Note: Strategic N-Alkylation of 4-Methyl-1H-indazole-3-carboxylic Acid for Drug Discovery

Abstract

N-alkylated indazoles are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous approved drugs and clinical candidates. The strategic introduction of alkyl groups on the indazole nitrogen atoms (N1 and N2) is a critical step in modulating a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This application note provides a detailed experimental procedure for the N-alkylation of 4-Methyl-1H-indazole-3-carboxylic acid, a versatile scaffold for drug discovery. We will delve into the mechanistic rationale behind reagent selection and reaction conditions, with a focus on controlling the often-competing N1 versus N2 regioselectivity. This guide is designed to be a self-validating system, offering field-proven insights to enable researchers to reliably synthesize and characterize these important building blocks.

Introduction: The Significance of N-Alkylated Indazoles

The indazole core is a privileged scaffold in drug discovery, prized for its ability to act as a bioisostere for other aromatic systems and its capacity for forming key hydrogen bond interactions with biological targets. The N-alkylation of the indazole ring system is a powerful tool for fine-tuning a molecule's properties. For instance, the position of the alkyl group can significantly impact the molecule's three-dimensional shape and electrostatic potential, thereby influencing its binding affinity to a target protein.

However, the synthesis of N-alkylated indazoles is not without its challenges. The presence of two nucleophilic nitrogen atoms in the indazole ring often leads to the formation of a mixture of N1 and N2 alkylated isomers. The ratio of these isomers is highly dependent on a variety of factors, including the nature of the alkylating agent, the choice of base and solvent, and the steric and electronic properties of the indazole itself. Therefore, a thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are paramount for achieving the desired regioselectivity and maximizing the yield of the target compound.

This application note will provide a robust protocol for the N-alkylation of this compound, a key intermediate in the synthesis of various biologically active molecules. We will explore the critical parameters that govern this transformation and provide the necessary guidance for the successful synthesis, purification, and characterization of the resulting products.

General Experimental Protocol for N-Alkylation

This protocol outlines a general procedure for the N-alkylation of this compound using an alkyl halide as the electrophile. The choice of base and solvent is critical for controlling regioselectivity, and a discussion on this topic will follow.

Materials and Reagents

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))

-

Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Sodium hydroxide (NaOH), 1 M aqueous solution

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

-

Solvent and Base Addition: Add the chosen solvent (e.g., DMF, 0.1-0.2 M concentration) to the flask. With stirring, add the selected base (1.1-2.0 eq). The choice of base is critical; for instance, a milder base like K₂CO₃ is often used, while a stronger, non-nucleophilic base like NaH may be employed for complete deprotonation.

-

Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the deprotonation of the indazole nitrogen. The formation of the indazolide anion is a key step.

-

Alkylating Agent Addition: Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture at room temperature. For highly reactive alkylating agents, it may be beneficial to cool the reaction mixture to 0 °C before addition to control the exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous mixture to pH ~3-4 with 1 M HCl. This will protonate the carboxylic acid group, making it less water-soluble.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, which may be a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

Caption: Workflow for the N-alkylation of this compound.

Controlling Regioselectivity: The N1 vs. N2 Challenge

The ratio of N1 to N2 alkylation is a critical parameter to control. The outcome is often a delicate balance of steric and electronic effects, as well as reaction conditions.

-

Steric Hindrance: The 4-methyl group on the indazole ring provides some steric hindrance around the N1 position. This may favor alkylation at the less hindered N2 position, especially with bulky alkylating agents.

-

Electronic Effects: The electron-withdrawing carboxylic acid group at the 3-position influences the electron density of the indazole ring. The N1 and N2 positions have different nucleophilicities, which can be further modulated by the solvent and counter-ion of the base.

-

Solvent Effects: Polar aprotic solvents like DMF and DMSO are commonly used as they can solvate the cation of the base, leading to a more "naked" and reactive indazolide anion. This can sometimes favor N1 alkylation. In contrast, less polar solvents may favor N2 alkylation.

-

Base and Counter-ion: The choice of base is crucial. Strong bases like NaH will completely deprotonate the indazole, forming the sodium salt. The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence the site of alkylation through coordination effects. Cesium carbonate (Cs₂CO₃) is often reported to favor N1 alkylation in related systems, a phenomenon known as the "cesium effect".

Summary of Reaction Conditions and Expected Outcomes

| Alkylating Agent | Base | Solvent | Temperature | Expected Major Isomer | Rationale |

| Methyl Iodide | K₂CO₃ | DMF | RT - 60 °C | Mixture of N1 and N2 | A common starting point, often gives mixtures. The ratio can be sensitive to the exact temperature and reaction time. |

| Ethyl Bromide | NaH | THF | RT | N1 | The strong base and less polar solvent can favor the thermodynamically more stable N1 product. |

| Benzyl Bromide | Cs₂CO₃ | MeCN | 60 °C | N1 | The "cesium effect" can promote N1 alkylation. The larger benzyl group may also show a preference for the less hindered N1 position. |

| Isopropyl Iodide | K₂CO₃ | DMF | 80 °C | N2 | The bulky isopropyl group will strongly favor the sterically less hindered N2 position. |

Note: The outcomes in this table are based on general principles of indole and indazole chemistry and may require optimization for this specific substrate.

Purification and Characterization

The successful synthesis of N-alkylated indazoles relies on rigorous purification and unambiguous characterization of the resulting isomers.

Purification by Column Chromatography

The N1 and N2 isomers often have different polarities and can typically be separated by silica gel column chromatography. A gradient elution is recommended, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The separation should be monitored by TLC.

Characterization by NMR and Mass Spectrometry

-

¹H NMR Spectroscopy: This is the most powerful technique for distinguishing between the N1 and N2 isomers. The chemical shift of the proton on the indazole ring (at position 7) is particularly informative. In the N1-alkylated isomer, this proton is typically shifted downfield compared to the corresponding proton in the N2-alkylated isomer. The chemical shifts of the newly introduced alkyl group protons will also be distinct for each isomer.

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the indazole ring, especially C3 and C7a, can also be used to differentiate between the N1 and N2 isomers.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product. The fragmentation pattern in the mass spectrum may also provide clues to the structure of the isomers.

Purification and Analysis Workflow Diagram

Caption: Workflow for the purification and analysis of N-alkylated indazole isomers.

Conclusion